molecular formula C10H15NO5 B13996233 Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate CAS No. 23722-86-3

Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate

Katalognummer: B13996233
CAS-Nummer: 23722-86-3
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: RDZJZDOBHNJWAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate is an organic compound with a complex structure that includes an ester, an amide, and an acetyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate typically involves multiple steps. One common method includes the esterification of 3-hydroxy-4-carbamoylcyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The resulting ester is then acetylated using acetic anhydride and a base such as pyridine to introduce the acetyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or to break down the molecule.

    Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

    Hydrolysis: 3-hydroxy-4-carbamoylcyclopentanecarboxylic acid and methanol.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Products with different functional groups replacing the acetyloxy group.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate involves its interaction with specific molecular targets. The acetyloxy group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-(hydroxy)-4-carbamoylcyclopentanecarboxylate: Lacks the acetyloxy group but has similar structural features.

    Ethyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 3-(acetyloxy)-4-aminocyclopentanecarboxylate: Contains an amino group instead of a carbamoyl group.

Uniqueness

Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate is unique due to the presence of both an acetyloxy group and a carbamoyl group, which can impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

23722-86-3

Molekularformel

C10H15NO5

Molekulargewicht

229.23 g/mol

IUPAC-Name

methyl 3-acetyloxy-4-carbamoylcyclopentane-1-carboxylate

InChI

InChI=1S/C10H15NO5/c1-5(12)16-8-4-6(10(14)15-2)3-7(8)9(11)13/h6-8H,3-4H2,1-2H3,(H2,11,13)

InChI-Schlüssel

RDZJZDOBHNJWAD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1CC(CC1C(=O)N)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.